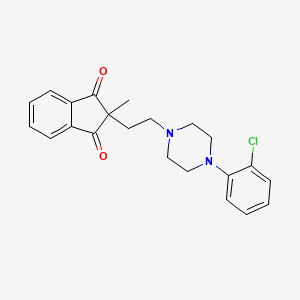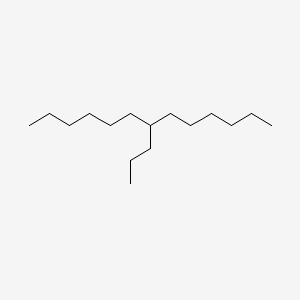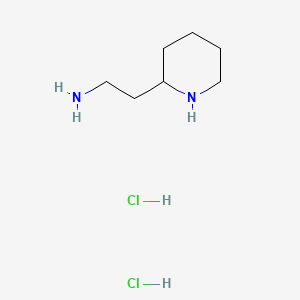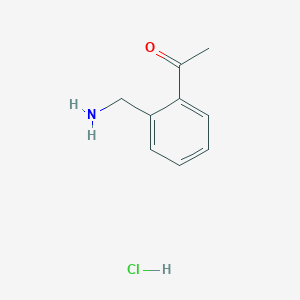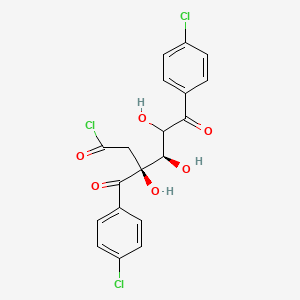![molecular formula C13H20NO2+ B13814642 [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with trimethylamine in the presence of an acetylating agent. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or acetonitrile
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 4-(hydroxymethyl)benzyl alcohol and trimethylamine.
Reaction: Mixing the reactants in large reactors with controlled temperature and pressure.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and hydroxides (OH-) are commonly used.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields alcohols and amines.
Substitution: Forms various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is widely used in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with cell membranes. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, altering its permeability. This can lead to increased ion transport and changes in cellular functions. The compound can also interact with specific molecular targets, such as enzymes and receptors, affecting their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetrabutylammonium bromide
- Tetramethylammonium hydroxide
Uniqueness
Compared to similar compounds, [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a unique acetyl group attached to the benzyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in applications requiring selective interaction with biological membranes and specific molecular targets.
Propiedades
Fórmula molecular |
C13H20NO2+ |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
Clave InChI |
ABALXERNRGILFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


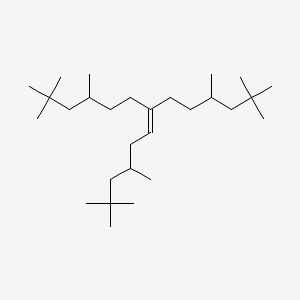
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)

![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
